molecular formula C12H18F5NO3 B3221270 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-37-9

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3221270
CAS No.: 1206524-37-9
M. Wt: 319.27 g/mol
InChI Key: YGVPZGBEWMNZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a fluorinated organic compound that features a piperidine ring substituted with a pentafluoroethyloxy group and a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine as the core structure.

  • Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process where each step is carried out sequentially in separate reactors.

  • Continuous Flow Process: For large-scale production, a continuous flow process can be employed to improve efficiency and control over reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorinated ether or ester groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, OsO4

  • Reduction: LiAlH4, NaBH4, H2/Ni

  • Substitution: Various nucleophiles such as alkyl lithiums (RLi), Grignard reagents (RMgX), and organocopper reagents (RCuLi)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols depending on the specific conditions.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted piperidines or esters.

Scientific Research Applications

4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.

  • Industry: The compound can be used in the production of specialty chemicals and materials that require fluorinated components.

Mechanism of Action

The mechanism by which 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.

  • Receptors: It may bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • Piperidine Derivatives: Other piperidine derivatives with different substituents.

  • Fluorinated Ethers: Compounds with different fluorinated ether groups.

  • Ester Compounds: Other esters with different alkyl or aryl groups.

Uniqueness: 4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a fluorinated ether group and a tert-butyl ester group on a piperidine ring. This combination provides distinct chemical and physical properties that are not found in other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-8(5-7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVPZGBEWMNZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147341
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-37-9
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(1,1,2,2,2-pentafluoroethoxy)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
4-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.